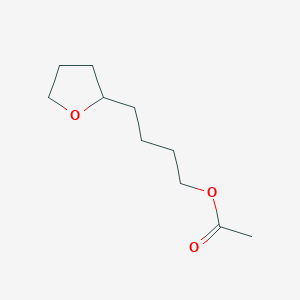![molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8](/img/structure/B12883534.png)
4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methylisoxazole-4-carboxamido)butanoic acid is a chemical compound that features a butanoic acid moiety linked to a 5-methylisoxazole ring via a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Oxone (potassium peroxymonosulfate) is commonly used for oxidizing isoxazole derivatives.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.
Applications De Recherche Scientifique
4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-(5-methylisoxazole-4-carboxamido)butanoic acid can be compared with other isoxazole derivatives:
5-methylisoxazole-4-carboxylic acid: This compound lacks the butanoic acid moiety and has different chemical properties and applications.
4,5-diaryloisoxazol-3-carboxylic acids: These compounds have aryl groups attached to the isoxazole ring and are used as leukotriene biosynthesis inhibitors.
The uniqueness of 4-(5-methylisoxazole-4-carboxamido)butanoic acid lies in its specific structure, which combines the properties of the isoxazole ring and the butanoic acid moiety, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143469-03-8 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
Clé InChI |
FWMUCWSCXQOOHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)

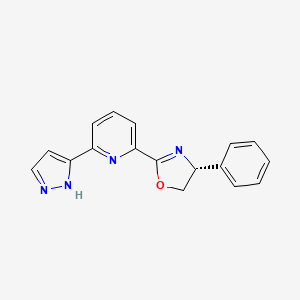
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

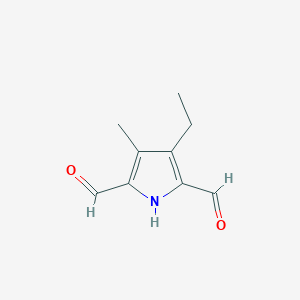

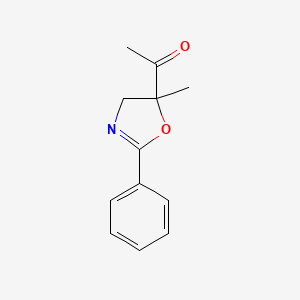
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
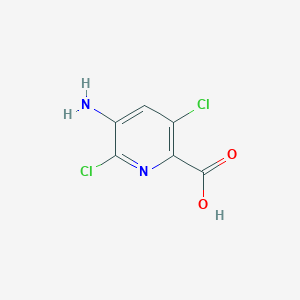
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
